molecular formula C22H27FN4O B5607233 9-(3-fluorobenzyl)-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one

9-(3-fluorobenzyl)-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5607233
M. Wt: 382.5 g/mol
InChI Key: NDECKYCVUBRADT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 9-(3-fluorobenzyl)-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one typically involves multiple steps starting from basic building blocks such as methanetetraacetic acid dianhydride or N-methyl-4-piperidone. The key synthetic approaches include efficient Michael addition reactions, spirocyclization, and modifications at the 9-position to introduce different substituents. These methods aim to achieve structural diversity while maintaining the core diazaspiro[5.5]undecane framework (Yang et al., 2008), (Rice et al., 1964).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by a spirocyclic framework integrating a piperidine and a cyclohexane ring. This unique structure contributes to the compound's physicochemical and pharmacological properties. Structural studies, such as X-ray crystallography, are essential for confirming the spatial arrangement and for understanding the molecular interactions within the compounds (Zhu, 2011).

Chemical Reactions and Properties

The chemical reactivity of this compound and similar compounds typically involves reactions at the functional groups attached to the diazaspiro core. These reactions may include nucleophilic substitutions, Michael additions, and reactions with electrophiles, leading to a wide array of derivatives with varied biological activities (Cordes et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the specific substituents on the diazaspiro[5.5]undecane skeleton. Understanding these properties is crucial for the compound's application in different contexts, including pharmaceutical formulation and chemical synthesis. Studies typically explore how structural variations affect these properties to optimize the compounds' performance and stability (Zeng et al., 2010).

properties

IUPAC Name

9-[(3-fluorophenyl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O/c1-17-12-25-20(13-24-17)15-27-16-22(6-5-21(27)28)7-9-26(10-8-22)14-18-3-2-4-19(23)11-18/h2-4,11-13H,5-10,14-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDECKYCVUBRADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)CN2CC3(CCC2=O)CCN(CC3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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